2-amino-2-cyclohexyl-N-methylacetamide hydrochloride
Description
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O.
Properties
Molecular Formula |
C9H19ClN2O |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
InChI Key |
PKPVJDGTMVAKEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1CCCCC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride can be compared with other similar compounds such as:
- 2-amino-2-cyclohexylacetamide hydrochloride
- N-methyl-2-aminoacetamide hydrochloride
- 2-amino-2-cyclohexyl-N,N-dimethylacetamide hydrochloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride lies in its specific combination of cyclohexyl and N-methylacetamide groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-2-cyclohexyl-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol. It is synthesized through the reaction of cyclohexylamine with N-methylacetamide in the presence of hydrochloric acid. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | 2-amino-2-cyclohexyl-N-methylacetamide; hydrochloride |
| InChI | InChI=1S/C9H18N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
| InChI Key | PKPVJDGTMVAKEC-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C(C1CCCCC1)N.Cl |
The biological activity of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for neurological disorders.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may bind to certain receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
- Enzymatic Activity : It may inhibit or activate specific enzymes that play a role in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Neuropharmacological Effects
Studies have shown that 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride exhibits effects on various models of neurological disorders. Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve:
- Cell Lines : Various mammalian cell lines are used to assess cytotoxic effects.
- Assays Used : Common assays include MTT assays for cell viability and LDH release assays for membrane integrity.
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells against oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
- Antidepressant Activity : Animal models have shown that administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant.
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of similar compounds to identify the most effective analogs. Key findings include:
- Dose-dependent Effects : Higher concentrations of the compound showed increased efficacy in modulating neurotransmitter levels.
- Comparative Efficacy : When compared to structurally similar compounds, 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride exhibited superior activity in certain assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
